Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Overview
Description
“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” is a synthetic compound . It has a molecular formula of C16H19NO2 . It is an analog of BB-22, a synthetic cannabinoid identified in herbal mixtures .
Synthesis Analysis
The synthesis of indole derivatives, including “Methyl 3-cyclohexyl-1H-indole-6-carboxylate”, has been a subject of research . The reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .Molecular Structure Analysis
The molecular structure of “Methyl 3-cyclohexyl-1H-indole-6-carboxylate” can be analyzed using various computational methods . The compound has a molecular formula of C16H19NO2, an average mass of 257.328 Da, and a monoisotopic mass of 257.141571 Da .Chemical Reactions Analysis
“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, inhibitor of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, and inhibitors of hepatitis C virus NS5B polymerase .Physical And Chemical Properties Analysis
“Methyl 3-cyclohexyl-1H-indole-6-carboxylate” has a molecular weight of 257.33 . It appears as a white to pale cream to cream to yellow to orange to brown form of crystals or powder or crystalline powder .Scientific Research Applications
Methyl 3-Formylindole-6-carboxylate
- Scientific Field : Organic Chemistry
- Application : This compound is used as a building block in organic synthesis .
- Method of Application : The specific method of application would depend on the reaction being performed. Generally, it would be used in a reaction with other organic compounds under suitable conditions .
- Results : The outcome of the reaction would depend on the specific reaction being performed. In general, it would result in the formation of a new organic compound .
Methyl indole-6-carboxylate
- Scientific Field : Medicinal Chemistry
- Application : This compound is used as a reactant for the preparation of various inhibitors .
- Method of Application : It is used in the synthesis of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, inhibitors of botulinum neurotoxin, ITK inhibitors, antibacterial agents, CB2 cannabinoid receptor ligands, inhibitors of hepatitis C virus NS5B polymerase .
- Results : The results of these syntheses are new compounds with potential medicinal properties .
Safety And Hazards
properties
IUPAC Name |
methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGMYFROWQKXIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459512 | |
Record name | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
CAS RN |
494799-18-7 | |
Record name | 1H-Indole-6-carboxylic acid, 3-cyclohexyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=494799-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-cyclohexyl-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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